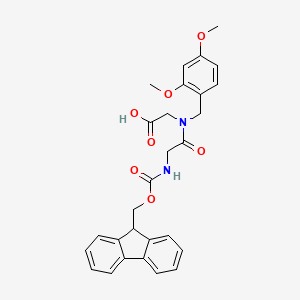

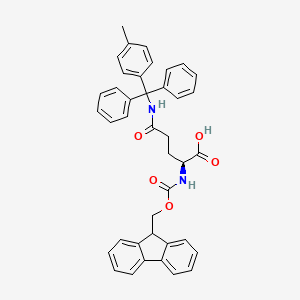

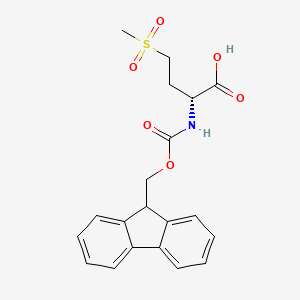

(SR)-3-(9-Fluorenylmethyloxycarbonylamino)-2-sulfo-propanoic acid

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

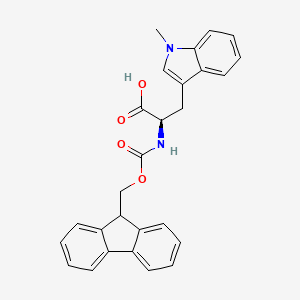

(SR)-3-(9-Fluorenylmethyloxycarbonylamino)-2-sulfo-propanoic acid, also known as FMOC-L-aspartic acid-β,β-dimethyl ester, is a compound used in scientific research applications. This compound is a derivative of aspartic acid and is commonly used in the synthesis of peptides and proteins.

科学的研究の応用

Organic & Biomolecular Chemistry

- Summary : The compound is used in the study of water-promoted 9-fluorenylmethyloxycarbonyl detachment from amino acids in charged microdroplets . This strategy works on various amino acids and opens opportunities of aqueous microdroplets in triggering organic reactions .

- Methods : The study demonstrated that water, in microdroplets, can reduce the energy barrier for the lone H transfer of 9-fluorenylmethyloxycarbonyl and promote its detachment from the amino group .

- Results : The results showed that water in microdroplets can reduce the energy barrier for the lone H transfer of 9-fluorenylmethyloxycarbonyl and promote its detachment from the amino group .

Fabrication of Functional Materials

- Summary : Fmoc-modified amino acids and short peptides, including the compound , have been used as simple bio-inspired building blocks for the fabrication of functional materials .

- Methods : The inherent hydrophobicity and aromaticity of the Fmoc moiety can promote the association of building blocks .

- Results : The study showed that Fmoc-modified amino acids and short peptides possess eminent self-assembly features and show distinct potential for applications .

Solid Phase Synthesis

- Summary : The compound is used in the solid phase synthesis of Gramicidin B .

- Methods : The synthesis was achieved using the 9-Fluorenylmethyloxycarbonyl protecting group . There was a drop in yield during the addition of the three valines in positions 8, 7, and 6, which is likely due to steric hindrance caused by the steric constraints of the valine side chains .

- Results : The results showed that the solid phase synthesis of Gramicidin B was successfully achieved .

特性

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-sulfopropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO7S/c20-17(21)16(27(23,24)25)9-19-18(22)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,19,22)(H,20,21)(H,23,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUIGLPNXWMXPGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C(=O)O)S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(9-Fluorenylmethyloxycarbonyl)-alpha-sulfo-beta-Alanine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された